molecular formula C20H38Cl2N2O5 B12787172 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride CAS No. 87049-33-0

1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride

Cat. No.: B12787172
CAS No.: 87049-33-0
M. Wt: 457.4 g/mol
InChI Key: GAYLGXGMJAFPGB-UHFFFAOYSA-N
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Description

1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and isopropylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves multiple steps, starting with the preparation of the benzene ring substituted with hydroxyl and isopropylamino groups. The key steps include:

    Formation of the Benzene Ring Substituents:

    Hydroxyethylation: The next step involves the addition of an alpha-hydroxyethyl group to the benzene ring, typically through a Friedel-Crafts alkylation reaction.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The isopropylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and isopropylamino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(alpha-Hydroxyethyl)-2,5-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride
  • 1-[2-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol dihydrochloride

Uniqueness

1-(alpha-Hydroxyethyl)-2,4-bis(2-hydroxy-3-isopropylaminopropoxy)benzene dihydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

87049-33-0

Molecular Formula

C20H38Cl2N2O5

Molecular Weight

457.4 g/mol

IUPAC Name

1-[4-(1-hydroxyethyl)-3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;dihydrochloride

InChI

InChI=1S/C20H36N2O5.2ClH/c1-13(2)21-9-16(24)11-26-18-6-7-19(15(5)23)20(8-18)27-12-17(25)10-22-14(3)4;;/h6-8,13-17,21-25H,9-12H2,1-5H3;2*1H

InChI Key

GAYLGXGMJAFPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC(=C(C=C1)C(C)O)OCC(CNC(C)C)O)O.Cl.Cl

Origin of Product

United States

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